molecular formula C14H11BrClNO3S B2909209 N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloroacetamide CAS No. 339105-05-4

N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloroacetamide

Cat. No.: B2909209
CAS No.: 339105-05-4
M. Wt: 388.66
InChI Key: WQLFDYNKVMYKAH-UHFFFAOYSA-N
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Description

N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloroacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a chloroacetamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloroacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-substituted derivatives, while oxidation can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism. In anticancer research, it has been shown to induce apoptosis in cancer cells by interfering with cellular signaling pathways and DNA replication .

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(4-chlorophenyl)sulfonyl]phenyl}-2-chloroacetamide: Similar structure but with a chlorine atom instead of bromine.

    N-{4-[(4-methylphenyl)sulfonyl]phenyl}-2-chloroacetamide: Contains a methyl group instead of bromine.

    N-{4-[(4-fluorophenyl)sulfonyl]phenyl}-2-chloroacetamide: Contains a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloroacetamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from its analogs and potentially more effective in certain applications .

Properties

IUPAC Name

N-[4-(4-bromophenyl)sulfonylphenyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO3S/c15-10-1-5-12(6-2-10)21(19,20)13-7-3-11(4-8-13)17-14(18)9-16/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLFDYNKVMYKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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